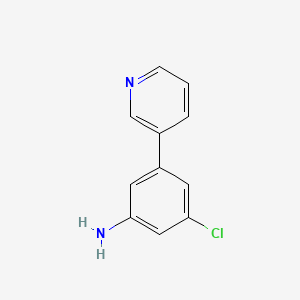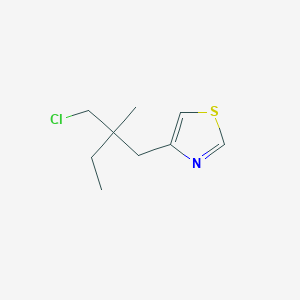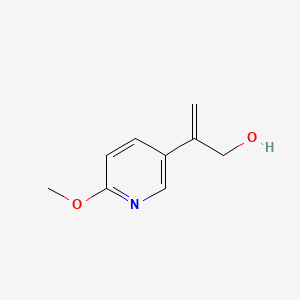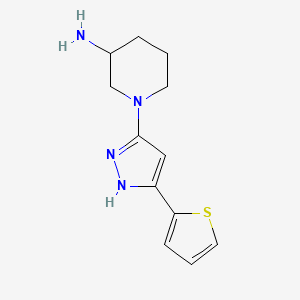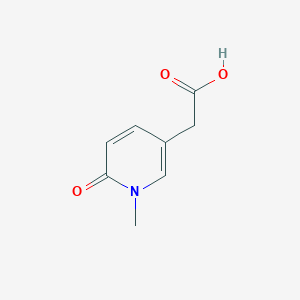![molecular formula C8H20Cl2N2O B13642742 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2. It is commonly used in scientific research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride typically involves the reaction of appropriate amines with cyclic ketones under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrate dihydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,9-Diazaspiro[4.5]decane hydrate dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,9-Diazaspiro[4.5]decane: The parent compound without the hydrate dihydrochloride form.
6,9-Diazaspiro[4.5]decane monohydrate: A similar compound with a different hydration state.
6,9-Diazaspiro[4.5]decane hydrochloride: Another related compound with a different chloride content.
Uniqueness
6,9-Diazaspiro[4.5]decane hydrate dihydrochloride is unique due to its specific hydration and dihydrochloride form, which can influence its solubility, stability, and reactivity. These properties make it particularly useful in certain research and industrial applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C8H20Cl2N2O |
|---|---|
Poids moléculaire |
231.16 g/mol |
Nom IUPAC |
6,9-diazaspiro[4.5]decane;hydrate;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH.H2O/c1-2-4-8(3-1)7-9-5-6-10-8;;;/h9-10H,1-7H2;2*1H;1H2 |
Clé InChI |
BXDPPJMFZSQPLU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CNCCN2.O.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


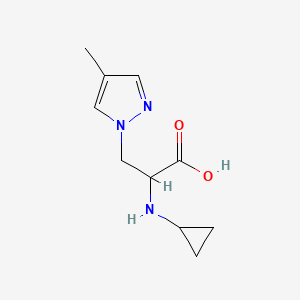

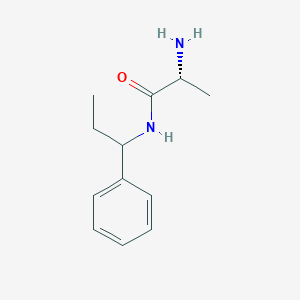
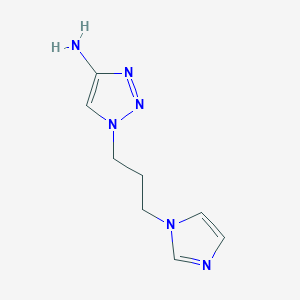
![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)


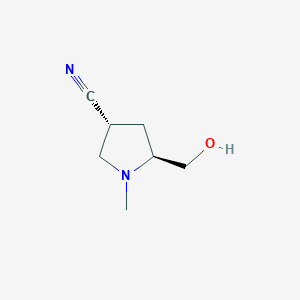
![1-[4-(1-Iodoethenyl)phenyl]ethanone](/img/structure/B13642709.png)
